3-Methoxybenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

freely soluble (in ethanol)

Synonyms

Canonical SMILES

Organic Synthesis

- Intermediate in natural product synthesis: 3-MBA serves as a valuable building block for the synthesis of diverse natural products, such as alkaloids, flavonoids, and lignans. Its reactive carboxylic acid group and methoxy substituent allow for further functionalization and coupling reactions to create complex molecular structures [].

Chemical Analysis and Material Science

- Lanthanide complex formation: 3-MBA has been used in the synthesis and characterization of lanthanide complexes, particularly those of europium (III) and gadolinium (III). These complexes exhibit potential applications in luminescence and magnetic resonance imaging [].

Environmental Science and Biodegradation

- Microbial degradation studies: Research explores the ability of certain microorganisms, such as Eubacterium limosum and Acetobacterium woodii, to degrade 3-MBA. Understanding the mechanisms and pathways involved in this process sheds light on the biodegradation of various aromatic compounds in the environment [].

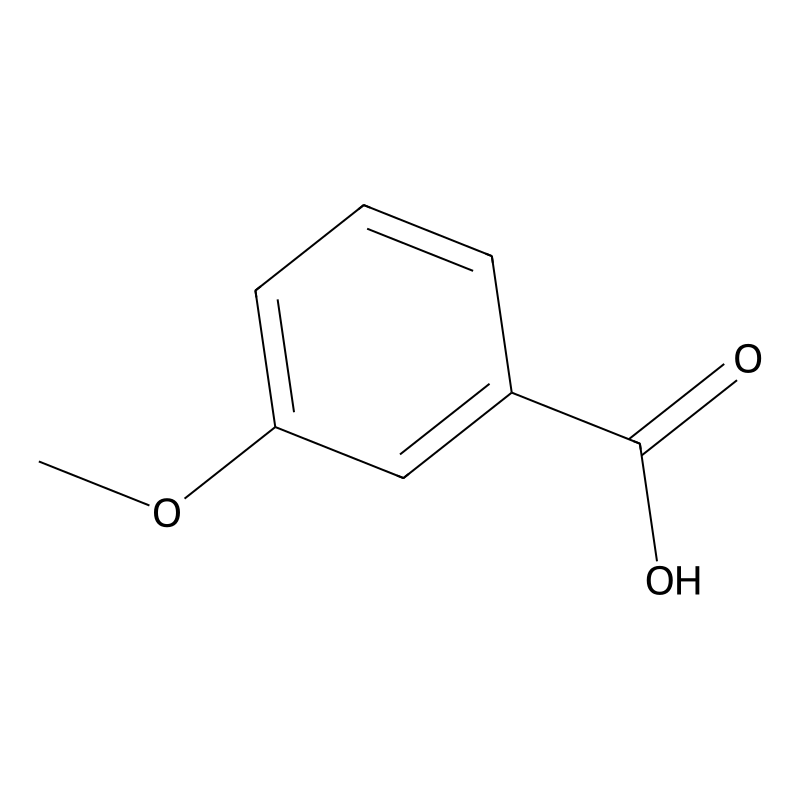

3-Methoxybenzoic acid, with the chemical formula C8H8O3 and a molecular weight of 152.15 g/mol, is a monomethoxybenzoic acid characterized by its white to off-white crystalline appearance. It features an aromatic benzene ring substituted with a methoxy group at the meta position (position 3) relative to the carboxylic acid group. This compound is known for its solubility in organic solvents such as ethanol, methanol, and acetone, and has a melting point ranging from 106 to 108°C .

Currently, there is no scientific research readily available on the specific mechanism of action of 3-Methoxybenzoic acid in biological systems.

- Wear gloves and safety glasses when handling the compound.

- Avoid inhalation and ingestion.

- Wash hands thoroughly after handling.

- Store in a cool, dry place away from incompatible materials.

- Reductive Alkylation: This compound can undergo reductive alkylation at the carbon atom adjacent to the carboxylic acid group, facilitating the synthesis of more complex molecules .

- Esterification: It can react with alcohols to form esters, which are useful in various applications including flavoring agents and fragrances .

- Decarboxylation: Under certain conditions, it may also undergo decarboxylation, leading to the formation of methoxybenzene derivatives.

Research indicates that 3-methoxybenzoic acid exhibits various biological activities. It has been studied for its potential antioxidant properties and its role as a flavoring agent in food products. Additionally, some studies suggest that it may have antimicrobial properties, although further research is needed to fully elucidate its biological effects .

3-Methoxybenzoic acid can be synthesized through several methods:

- Methoxylation of Benzoic Acid: The most common method involves the methylation of benzoic acid using methyl iodide in the presence of a base such as potassium carbonate.

- Friedel-Crafts Acylation: This method utilizes acetic anhydride and aluminum chloride as a catalyst to introduce the methoxy group onto the benzene ring.

- Direct Methoxylation: Involves reacting phenol derivatives with formaldehyde and methanol under acidic conditions .

The applications of 3-methoxybenzoic acid are diverse:

- Flavoring Agent: It is used in the food industry as a flavoring agent due to its pleasant aroma.

- Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

- Chemical Synthesis: It is utilized in organic synthesis for producing other complex compounds .

Studies on the interactions of 3-methoxybenzoic acid with other compounds have revealed its potential role in enhancing the solubility and bioavailability of certain drugs. Its ability to form complexes with metal ions has also been investigated, particularly in relation to its use in coordination chemistry . Additionally, its interactions with biological systems suggest possible pathways for therapeutic applications.

3-Methoxybenzoic acid shares structural similarities with several other compounds. Here are some related compounds and their unique characteristics:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 2-Methoxybenzoic Acid | C8H8O3 | Methoxy group at position 2; different biological activity. |

| 4-Methoxybenzoic Acid | C8H8O3 | Methoxy group at position 4; commonly used as an intermediate in synthesis. |

| Benzoic Acid | C7H6O2 | Lacks a methoxy group; widely used as a preservative. |

| Salicylic Acid | C7H6O3 | Contains a hydroxyl group; used in anti-inflammatory medications. |

While all these compounds share similar functional groups, 3-methoxybenzoic acid is unique due to its specific position of substitution on the benzene ring, which influences its reactivity and biological properties .

Physical Description

Solid

white crystals, practically odourless

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

2.02

Appearance

Melting Point

UNII

GHS Hazard Statements

H302 (95.12%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index